molecular formula C14H20ClN3 B2686389 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1303889-63-5

3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2686389
M. Wt: 265.79
InChI Key: QULYHSMFLHKVQF-UHFFFAOYSA-N
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Description

The compound “3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine” is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported . This was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .


Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .

Scientific Research Applications

Synthesis and Reactivity

  • A study outlined a method for using tert-butyl as a protective group in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting a single-step preparation process and considerations for safety and waste disposal (Pollock & Cole, 2014). The research explored the reactivity of pyrazolotriazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from various agents (Mironovich & Shcherbinin, 2014).

Molecular Structure and Analysis

  • Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and characterized its molecular structure through X-ray diffraction, spectroscopic methods, and DFT calculations, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Chemical Synthesis Techniques

  • Efficient one-pot synthesis techniques for pyrazole derivatives, including 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed, showcasing operational ease and potential for creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Material Science Applications

  • Research into the complexation properties of pyrazolone derivatives for extracting trivalent lanthanoids highlighted the potential of these compounds in material science, particularly in metal extraction processes (Atanassova et al., 2014).

Future Directions

Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULYHSMFLHKVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

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